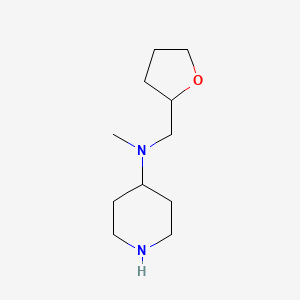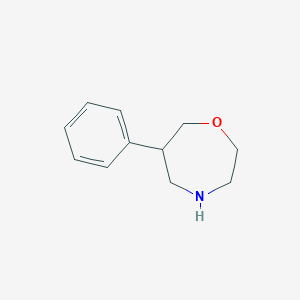
6-Phenyl-1,4-oxazepane
Vue d'ensemble
Description
6-Phenyl-1,4-oxazepane is a heterocyclic compound characterized by a seven-membered ring containing one oxygen and one nitrogen atom, with a phenyl group attached to the sixth position. This compound is part of the oxazepane family, which is known for its diverse biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Reductive Etherification: One common method involves the reductive etherification of phenyl-substituted amino alcohols.
Reductive Amination: Another approach is the reductive amination of phenyl-substituted aldehydes with amino alcohols.
Phosphine-Triggered Tandem [3+4] Annulation Reaction: This method involves the reaction of phosphine with suitable precursors to form the oxazepane ring.
SN2-Type Ring Opening Reaction: This involves the nucleophilic substitution of a suitable leaving group in a precursor molecule to form the oxazepane ring.
Cu(I)-Catalyzed Cycloaddition Reaction: This method uses copper(I) as a catalyst to facilitate the cycloaddition reaction, forming the oxazepane ring.
Industrial Production Methods:
- Industrial production methods often involve scalable versions of the above synthetic routes, optimized for yield and purity. These methods may include continuous flow processes and the use of automated synthesis equipment to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane-2-ones, while reduction may produce various reduced derivatives of this compound.
Applications De Recherche Scientifique
6-Phenyl-1,4-oxazepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of various fine chemicals and intermediates for the pharmaceutical and agrochemical industries.
Mécanisme D'action
The mechanism of action of 6-Phenyl-1,4-oxazepane involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can act on enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those related to neurotransmission, inflammation, and cell signaling.
Comparaison Avec Des Composés Similaires
1,4-Oxazepane: The parent compound without the phenyl group.
Morpholine (1,4-Oxazinane): A six-membered ring analog with similar biological activities.
Dibenzo[b,f][1,4]oxazepine: A tricyclic analog with distinct pharmacological properties.
Uniqueness:
- 6-Phenyl-1,4-oxazepane is unique due to the presence of the phenyl group, which enhances its lipophilicity and potential interactions with biological targets. This structural feature may contribute to its distinct pharmacological profile and applications in medicinal chemistry .
Propriétés
IUPAC Name |
6-phenyl-1,4-oxazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)11-8-12-6-7-13-9-11/h1-5,11-12H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDVVWKTZMZNES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


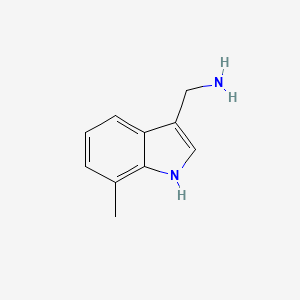
![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine](/img/structure/B3168943.png)
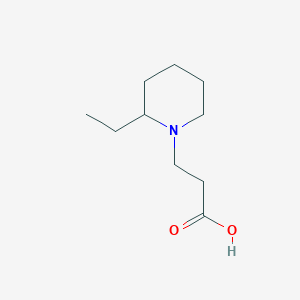
![2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine](/img/structure/B3168953.png)

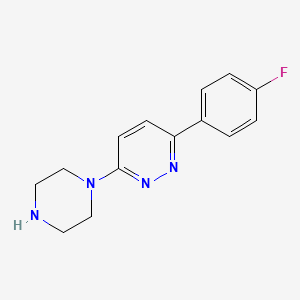
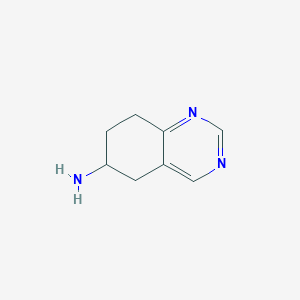
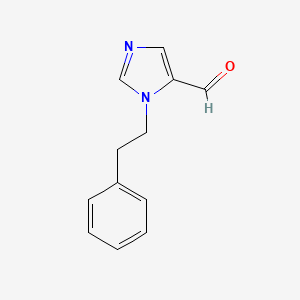
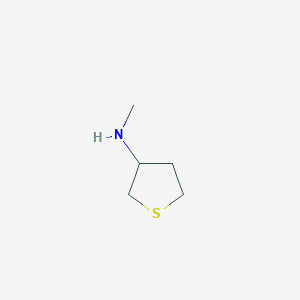
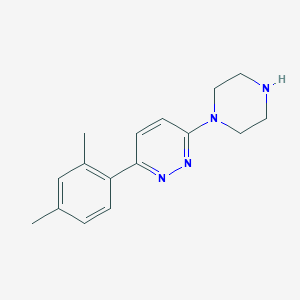
![1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3169017.png)
![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3169024.png)
![3-{[(4-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B3169027.png)
